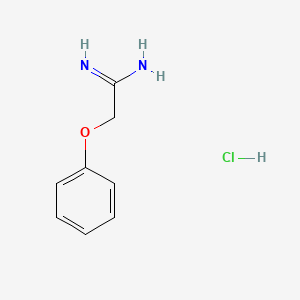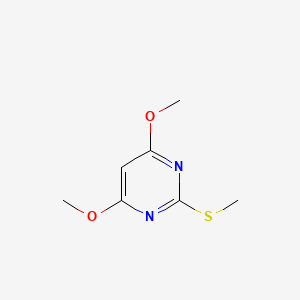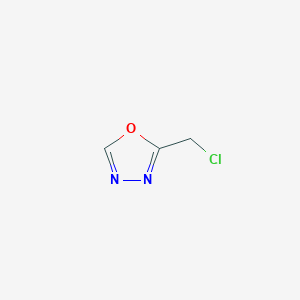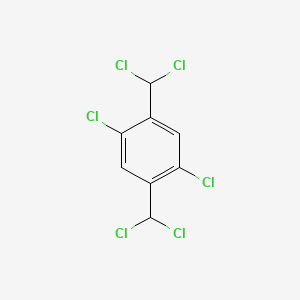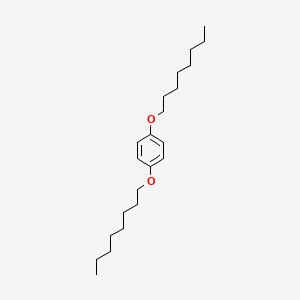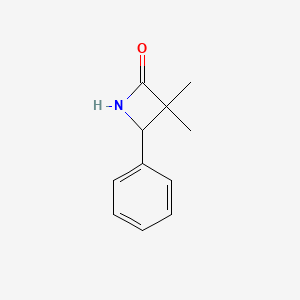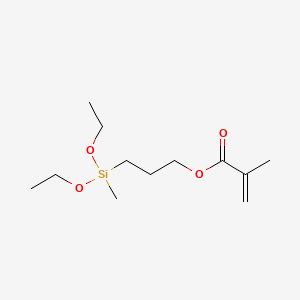
3-Methacryloxypropylmethyldiethoxysilan
Übersicht
Beschreibung
3-Methacryloxypropylmethyldiethoxysilane is a methacryl-functional silane, characterized by its clear, light, and heat-sensitive liquid form with a faintly sweet odor . This compound is widely used as an adhesion promoter at organic/inorganic interfaces, a surface modifier, and a crosslinking agent for polymers . It is particularly effective in improving the physical and electrical properties of glass-reinforced and mineral-filled thermosetting resins under exposure to heat and/or moisture .
Wissenschaftliche Forschungsanwendungen
3-Methacryloxypropylmethyldiethoxysilane has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
The primary target of 3-Methacryloxypropylmethyldiethoxysilane, also known as 3-(Diethoxymethylsilyl)propyl methacrylate, is the organic/inorganic interfaces in various materials . It acts as a coupling agent to improve the physical and electrical properties of glass-reinforced and mineral-filled thermosetting resins .
Mode of Action
3-Methacryloxypropylmethyldiethoxysilane shows copolymerization or grafting reactions when catalyzed by organic initiator systems, such as peroxides, or by radiation (e.g., UV) . This interaction with its targets leads to improved adhesion and durability of adhesives and coatings .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of reinforced polyester composites . By participating in copolymerization or grafting reactions, 3-Methacryloxypropylmethyldiethoxysilane enhances the initial and wet strength of these composites . It also enhances the wet electrical properties of many mineral-filled and reinforced composites .
Result of Action
The molecular and cellular effects of 3-Methacryloxypropylmethyldiethoxysilane’s action include improved strength and electrical properties of various composites . For instance, it can enhance the initial and wet strength of reinforced polyester resin composites . It can also enhance the wet electrical properties of many mineral-filled and reinforced composites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methacryloxypropylmethyldiethoxysilane. For example, the compound is sensitive to light and heat . Therefore, it is recommended to store it in a dry and cool place, away from light . Furthermore, the compound’s efficacy can be influenced by the presence of organic initiators or radiation, which catalyze its copolymerization or grafting reactions .
Biochemische Analyse
Biochemical Properties
3-Methacryloxypropylmethyldiethoxysilane is involved in biochemical reactions primarily as an adhesion promoter at organic/inorganic interfaces. It interacts with various biomolecules, including enzymes and proteins, through copolymerization or grafting reactions catalyzed by organic initiator systems such as peroxides or by radiation (e.g., UV) . These interactions enhance the initial and wet strength of reinforced polyester resin composites and improve the adhesion and durability of adhesives and coatings .
Cellular Effects
The effects of 3-Methacryloxypropylmethyldiethoxysilane on cellular processes are significant. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. This compound enhances the wet electrical properties of many mineral-filled and reinforced composites, which can impact cellular activities . Additionally, it is used to functionalize resins via radical-initiated processes, affecting various cellular mechanisms .
Molecular Mechanism
At the molecular level, 3-Methacryloxypropylmethyldiethoxysilane exerts its effects through binding interactions with biomolecules. It acts as a coupling agent to improve the physical and electrical properties of glass-reinforced and mineral-filled thermosetting resins under exposure to heat and/or moisture . The compound’s methacryl-functional group allows it to participate in radical-initiated processes, leading to copolymerization or grafting reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methacryloxypropylmethyldiethoxysilane change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to moisture. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its properties and effectiveness over extended periods .
Dosage Effects in Animal Models
The effects of 3-Methacryloxypropylmethyldiethoxysilane vary with different dosages in animal models. At lower doses, the compound effectively enhances the mechanical properties of glass fiber products and the matrix of various resins . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-Methacryloxypropylmethyldiethoxysilane is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells . The compound’s role in these pathways is crucial for understanding its biochemical properties and effects.
Transport and Distribution
Within cells and tissues, 3-Methacryloxypropylmethyldiethoxysilane is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in various applications.
Subcellular Localization
The subcellular localization of 3-Methacryloxypropylmethyldiethoxysilane is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles within the cell, where it can exert its effects most effectively . The precise localization is crucial for the compound’s activity and function in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methacryloxypropylmethyldiethoxysilane can be synthesized through the co-condensation of tetraethoxysilane (TEOS) with 3-methacryloxypropyltrimethoxysilane (MPS) . This process involves the use of organic initiator systems, such as peroxides, or by radiation (e.g., UV) to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of 3-Methacryloxypropylmethyldiethoxysilane typically involves the use of large-scale reactors where the reactants are mixed under controlled conditions of temperature and pressure . The product is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methacryloxypropylmethyldiethoxysilane undergoes several types of chemical reactions, including:
Copolymization or Grafting Reactions: Catalyzed by organic initiator systems (e.g., peroxides) or by radiation (e.g., UV).
Hydrolysis: Reacts slowly with moisture/water.
Common Reagents and Conditions
Peroxides: Used as initiators for copolymerization or grafting reactions.
UV Radiation: Used to catalyze copolymerization or grafting reactions.
Major Products Formed
Copolymers: Formed through copolymerization or grafting reactions.
Hydrolyzed Products: Formed through hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Methacryloxypropylmethyldiethoxysilane is unique in its ability to improve the physical and electrical properties of glass-reinforced and mineral-filled thermosetting resins under exposure to heat and/or moisture . Its methacryloxy group allows for effective copolymerization or grafting reactions, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
3-[diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-6-15-17(5,16-7-2)10-8-9-14-12(13)11(3)4/h3,6-10H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKFSOCSXVQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOC(=O)C(=C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897137 | |
| Record name | 3-Methacryloxypropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65100-04-1 | |
| Record name | 3-Methacryloxypropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Diethoxy(methyl)silyl]propyl Methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the silane group in MPTS contribute to the performance of humidity controlling coatings?
A: MPTS, a silicon-containing acrylate monomer, plays a crucial role in enhancing the adhesion and water resistance of humidity controlling coatings. The silane group (Si-O-CH2CH3) in MPTS undergoes hydrolysis in the presence of moisture, creating silanol groups (Si-OH) []. These silanol groups can then condense with hydroxyl groups present on the surface of substrates or other coating components, forming strong covalent bonds (Si-O-Si) []. This chemical interaction enhances the adhesion of the coating to the substrate. Moreover, the hydrophobic nature of the ethoxy groups attached to the silicon atom in MPTS contributes to the water resistance of the final coating [].
Q2: What is the significance of using MPTS in conjunction with acrylic monomers in this research?
A: The research highlights the synergistic effect of combining MPTS with acrylic monomers like acrylic ester and acrylic acid []. While MPTS provides adhesion and water resistance, acrylic monomers contribute to the film-forming properties and overall stability of the coating []. This combination results in a silicone-acrylate copolymer emulsion (SAE) with balanced properties suitable for humidity control applications []. Furthermore, the study investigates the optimal content of MPTS and other components, such as β-hydroxypropyl methacrylate (HPMA), to achieve desired coating performance [].
Q3: How does the research characterize the silicone-acrylate copolymer emulsion (SAE) containing MPTS?
A: The research employs various techniques to characterize the SAE. Infrared spectroscopy (IR) is used to confirm the presence of characteristic functional groups of MPTS and other monomers in the copolymer []. Thermogravimetric analysis (TG) helps assess the thermal stability of the SAE, providing insights into its performance under different temperature conditions []. Additionally, the study investigates the relationship between the stability of the SAE emulsion and various factors like MPTS concentration, initiator content, and copolymerization temperature []. This comprehensive characterization provides valuable information about the properties and behavior of the SAE for its intended application in humidity controlling coatings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


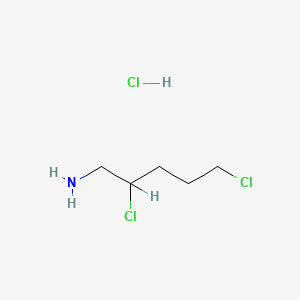
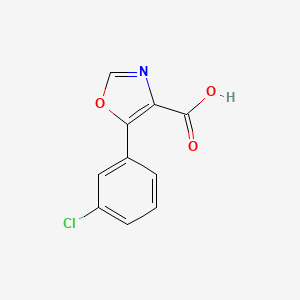
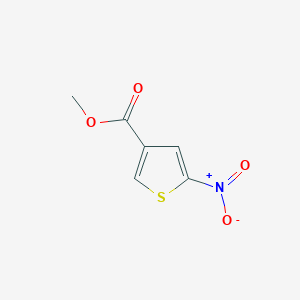
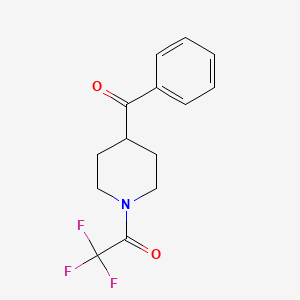
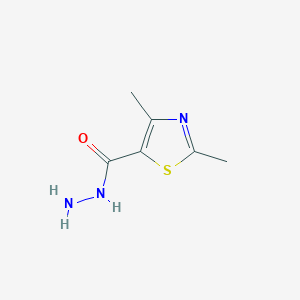
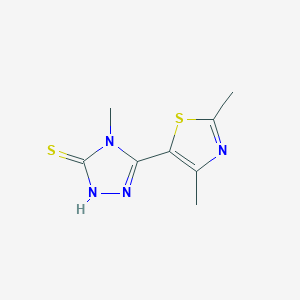
![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
